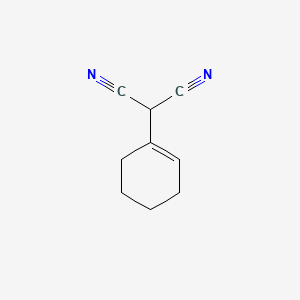
Cyclohex-1-en-1-ylpropanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohex-1-en-1-ylpropanedinitrile is an organic compound characterized by a cyclohexene ring attached to a propanedinitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohex-1-en-1-ylpropanedinitrile typically involves the reaction of cyclohexene with malononitrile under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol, which facilitates the nucleophilic addition of malononitrile to the cyclohexene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-1-en-1-ylpropanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: this compound can be oxidized to form cyclohex-1-en-1-ylpropanedicarboxylic acid.
Reduction: Reduction can yield cyclohex-1-en-1-ylpropanediamine.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohex-1-en-1-ylpropanedinitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which Cyclohex-1-en-1-ylpropanedinitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and influencing metabolic pathways. The nitrile groups can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in various environments .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-1-en-1-ylboronic Acid: Similar in structure but contains a boronic acid group instead of nitrile groups.
Cyclohex-1-en-1-ylacetate: Contains an acetate group, offering different reactivity and applications.
Cyclohex-1-en-1-ylmethylamine: Features an amine group, which can participate in different types of chemical reactions compared to nitriles.
Uniqueness
Cyclohex-1-en-1-ylpropanedinitrile is unique due to its dual nitrile groups, which provide distinct reactivity and potential for forming a variety of derivatives. This makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
6904-13-8 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)propanedinitrile |
InChI |
InChI=1S/C9H10N2/c10-6-9(7-11)8-4-2-1-3-5-8/h4,9H,1-3,5H2 |
InChI Key |
ILLRTLMWSFTJSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















